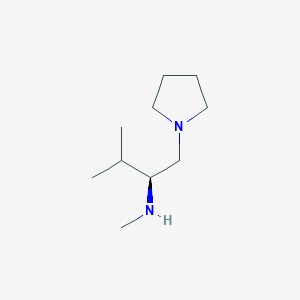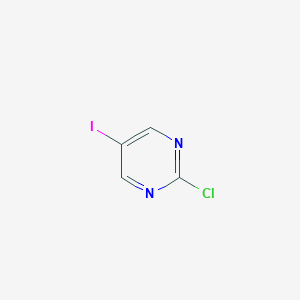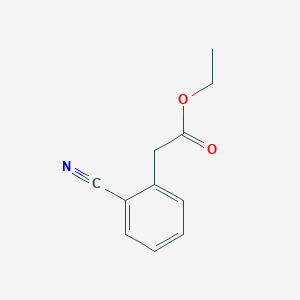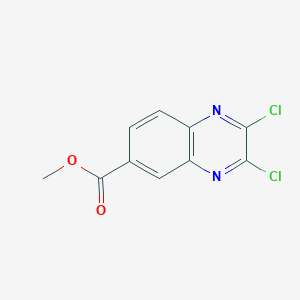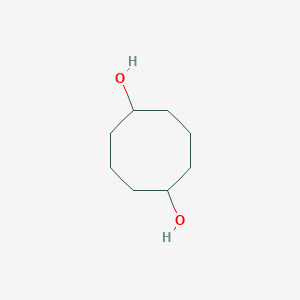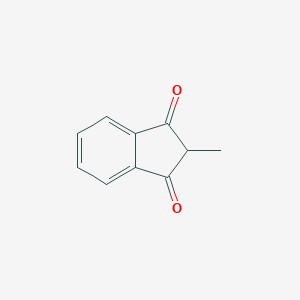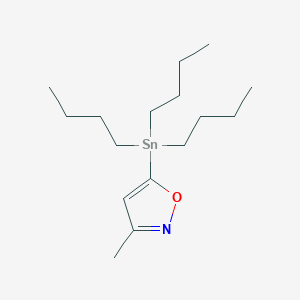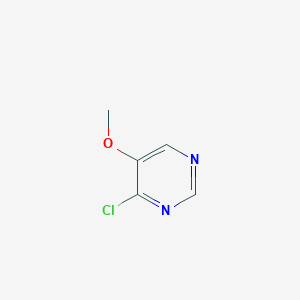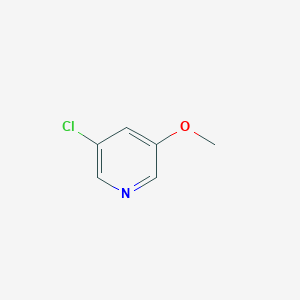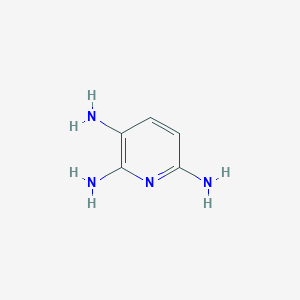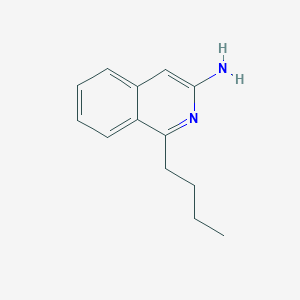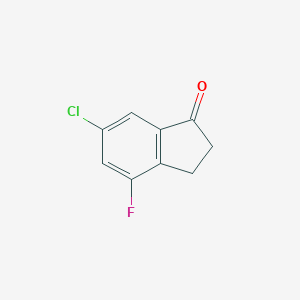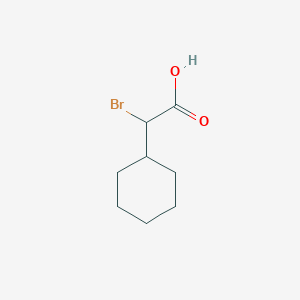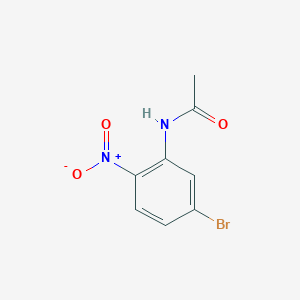
N-(5-bromo-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-nitrophenyl)acetamide, commonly referred to as BNA, is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the synthesis of various organic compounds and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BNA is not well understood. However, it is believed that BNA may act as an electrophile, reacting with nucleophiles such as amines and thiols to form covalent bonds. BNA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Effets Biochimiques Et Physiologiques
BNA has been found to exhibit several biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacterial and fungal strains. BNA has also been found to exhibit antitumor activity and anti-inflammatory activity. In addition, BNA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
BNA is a useful reagent for the synthesis of various organic compounds, and its availability and low cost make it an attractive option for researchers. However, BNA has some limitations for lab experiments. It is a highly reactive compound and requires careful handling to avoid unwanted reactions. BNA is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are several future directions for the use of BNA in scientific research. One potential application is in the development of new antimicrobial agents. BNA has been shown to exhibit antimicrobial activity, and further research could lead to the identification of new compounds with improved activity. BNA could also be used in the development of new anti-inflammatory agents, as it has been shown to exhibit anti-inflammatory activity. Additionally, BNA could be used in the development of new antitumor agents, as it has been shown to exhibit antitumor activity. Further research is needed to fully understand the mechanism of action of BNA and its potential applications in scientific research.
Conclusion:
In conclusion, N-(5-bromo-2-nitrophenyl)acetamide is a useful compound that has found widespread use in scientific research. It is a useful reagent for the synthesis of various organic compounds and has been found to exhibit several biochemical and physiological effects. While BNA has some limitations for lab experiments, its availability and low cost make it an attractive option for researchers. Future research on BNA could lead to the development of new antimicrobial agents, anti-inflammatory agents, and antitumor agents.
Applications De Recherche Scientifique
BNA has been extensively used in scientific research as a precursor for the synthesis of various organic compounds. It has been found to be a useful reagent for the preparation of diazo compounds, azo dyes, and other organic compounds. BNA has also been used in the synthesis of biologically active molecules such as antimicrobial agents, antitumor agents, and anti-inflammatory agents.
Propriétés
Numéro CAS |
50863-02-0 |
|---|---|
Nom du produit |
N-(5-bromo-2-nitrophenyl)acetamide |
Formule moléculaire |
C8H7BrN2O3 |
Poids moléculaire |
259.06 g/mol |
Nom IUPAC |
N-(5-bromo-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) |
Clé InChI |
OZYXAZLLOVTHKF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

